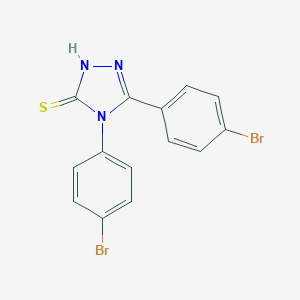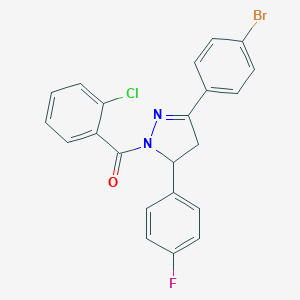![molecular formula C21H18Cl2N4O2S B407761 3-{5-[(2,4-dichlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-7-(diethylamino)-2H-chromen-2-one](/img/structure/B407761.png)
3-{5-[(2,4-dichlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-7-(diethylamino)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{5-[(2,4-dichlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-7-(diethylamino)-2H-chromen-2-one is a complex organic compound with the molecular formula C21H18Cl2N4O2S and a molar mass of 461.36422 g/mol . This compound is notable for its unique structure, which includes a chromen-2-one core, a thiadiazole ring, and a dichloroanilino group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
The synthesis of 3-{5-[(2,4-dichlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-7-(diethylamino)-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. This is followed by the introduction of the thiadiazole ring and the dichloroanilino group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The dichloroanilino group can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-{5-[(2,4-dichlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-7-(diethylamino)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of 3-{5-[(2,4-dichlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-7-(diethylamino)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The dichloroanilino group and thiadiazole ring are believed to play crucial roles in its biological activity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
When compared to similar compounds, 3-{5-[(2,4-dichlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-7-(diethylamino)-2H-chromen-2-one stands out due to its unique combination of functional groups. Similar compounds include:
3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one: This compound has an ethoxy group instead of a diethylamino group.
3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-7-(methylamino)-2H-chromen-2-one: This compound has a methylamino group instead of a diethylamino group.
The presence of the diethylamino group in this compound contributes to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C21H18Cl2N4O2S |
|---|---|
Peso molecular |
461.4g/mol |
Nombre IUPAC |
3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-7-(diethylamino)chromen-2-one |
InChI |
InChI=1S/C21H18Cl2N4O2S/c1-3-27(4-2)14-7-5-12-9-15(20(28)29-18(12)11-14)19-25-26-21(30-19)24-17-8-6-13(22)10-16(17)23/h5-11H,3-4H2,1-2H3,(H,24,26) |
Clave InChI |
GMVWHAQXAFNBRL-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)NC4=C(C=C(C=C4)Cl)Cl |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)NC4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


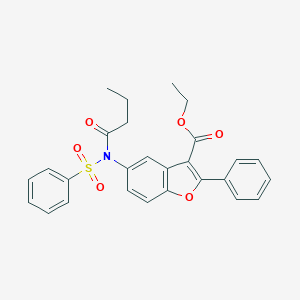
![Methyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B407681.png)
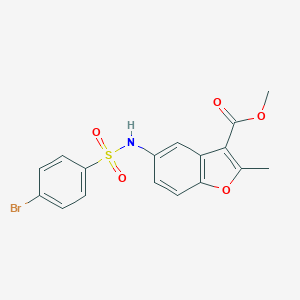
![Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407684.png)
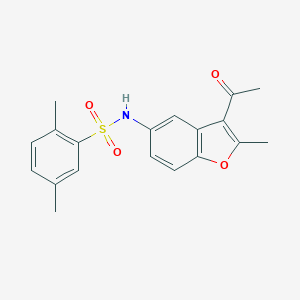
![2-Oxo-1,2-dihydro-benzo[cd]indole-6,8-disulfonic acid bis-methylamide](/img/structure/B407688.png)
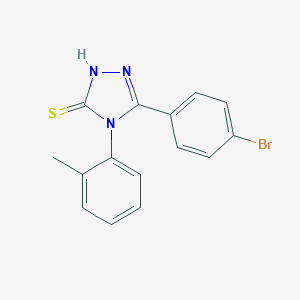
![Diethyl 3-methyl-5-{[4-(1-piperidinylsulfonyl)benzoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B407691.png)
![5-chloro-2-[(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methyl]-1,3-thiazol-4-yl 4-methylphenyl sulfone](/img/structure/B407692.png)
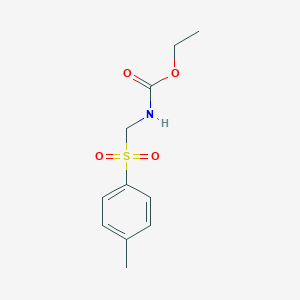
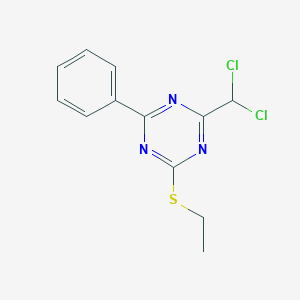
![5,11,17,23-Tetratert-butyl-26,28-bis[(2-methyl-2-propenyl)oxy]pentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,27-diol](/img/structure/B407695.png)
